Phenol, 2,4-dichloro-, potassium salt

Description

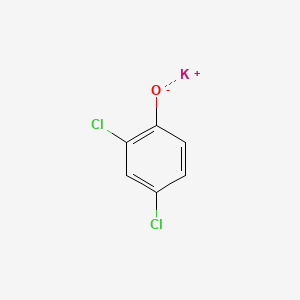

Phenol, 2,4-dichloro-, potassium salt (C₆H₃Cl₂OK, molecular weight: 202.08 g/mol) is the potassium derivative of 2,4-dichlorophenol (2,4-DCP), formed by replacing the hydroxyl hydrogen with a potassium ion. This substitution enhances water solubility compared to the parent compound (2,4-DCP), which is only slightly soluble in water . The potassium salt is utilized in industrial and agricultural formulations where improved solubility is critical, such as in pesticide intermediates or biocides. Its CAS registry number is 50884-30-5 .

Properties

CAS No. |

50884-30-5 |

|---|---|

Molecular Formula |

C6H3Cl2KO |

Molecular Weight |

201.09 g/mol |

IUPAC Name |

potassium;2,4-dichlorophenolate |

InChI |

InChI=1S/C6H4Cl2O.K/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |

InChI Key |

AWMXXHDQRKEBOT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)[O-].[K+] |

Related CAS |

120-83-2 (Parent) |

Origin of Product |

United States |

Comparison with Similar Compounds

Dichlorophenol Isomers

The position of chlorine substituents on the phenolic ring significantly influences physicochemical properties and environmental behavior:

Key Findings :

- Solubility : 2,4-DCP exhibits higher solubility than 2,6- and 3,5-isomers due to steric and electronic effects.

- Adsorption: 2,4-Dichlorophenol adsorbs more efficiently onto HDTMA-modified halloysite than 2,4,6-trichlorophenol, likely due to reduced steric hindrance .

- Toxicity: 2,4-DCP is classified as a hazardous waste (U081) under U.S. EPA regulations, while 2,6-dichlorophenol (U212) is more persistent in aquatic systems .

Metal Salts of Dichlorophenols

Replacing the hydroxyl hydrogen with metal ions alters solubility and reactivity:

Key Findings :

Derivatives with Functional Groups

Esterification or phosphorylation modifies hydrophobicity and degradation pathways:

Key Findings :

- Degradation: Acetate esters hydrolyze faster than parent phenols under alkaline conditions, whereas phosphate esters resist microbial breakdown .

- Viscosity : The acetate derivative’s viscosity decreases with temperature, as predicted by Joback group contribution methods .

Environmental and Industrial Relevance

Bioremediation Efficiency

- 2,4-DCP vs. Phenol: Tomato root peroxidases remove 2,4-DCP 30% less efficiently than phenol due to steric hindrance from chlorine atoms .

- Potassium Salt : Enhanced solubility may improve bioavailability for microbial degradation but increases groundwater mobility risks .

Data Tables

Table 1. Physicochemical Comparison of Dichlorophenols and Derivatives

| Property | 2,4-DCP | Potassium Salt | Sodium Salt | Acetate |

|---|---|---|---|---|

| Melting Point (°C) | 45–50 | 255 (decomp.) | 240 (decomp.) | 98–100 |

| Log Kow | 3.06 | 1.8 (estimated) | 1.5 (estimated) | 3.89 |

| pKa | 7.85 | N/A | N/A | 9.2 |

Table 2. Environmental Half-Lives

| Compound | Soil (days) | Water (days) |

|---|---|---|

| 2,4-DCP | 30–60 | 10–20 |

| Potassium Salt | 15–30 | 5–10 |

| 2,6-Dichlorophenol | 90–120 | 30–60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.